Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of an iodophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(4-iodophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous ethanol solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield iodophenoxy carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis results in the formation of diethyl malonate and 3-(4-iodophenoxy)propanoic acid.
Scientific Research Applications
Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The iodophenoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The propanedioate moiety can chelate metal ions, affecting various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the iodophenoxy group.
Diethyl 2-(4-bromophenoxy)propanedioate: A bromine analog with similar chemical properties but different reactivity due to the bromine atom.
Diethyl 2-(4-chlorophenoxy)propanedioate: A chlorine analog with distinct reactivity patterns compared to the iodine-containing compound.
Uniqueness
Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent in medical imaging.
Properties
IUPAC Name |
diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUZPISNQJKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.